molecular formula C15H11N3O2S B5736121 N-[5-(2-furyl)-1,3,4-thiadiazol-2-yl]-3-phenylacrylamide

N-[5-(2-furyl)-1,3,4-thiadiazol-2-yl]-3-phenylacrylamide

Cat. No.: B5736121
M. Wt: 297.3 g/mol
InChI Key: KDXFCUQWDMFZIN-CMDGGOBGSA-N
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Description

N-[5-(2-furyl)-1,3,4-thiadiazol-2-yl]-3-phenylacrylamide, commonly known as FTA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. FTA is a heterocyclic compound that contains a thiadiazole ring and a furan ring. The compound has been synthesized using various methods, and its mechanism of action has been extensively studied.

Mechanism of Action

The mechanism of action of FTA is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. FTA has been shown to inhibit the activity of histone deacetylases, which play a crucial role in gene expression. The compound has also been shown to inhibit the activity of cyclooxygenase-2, an enzyme involved in inflammation. Additionally, FTA has been shown to inhibit the activation of nuclear factor-kappa B, a transcription factor that plays a role in immune responses.
Biochemical and Physiological Effects
FTA has been shown to exhibit various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses. The compound has been shown to induce cell cycle arrest in cancer cells, leading to the inhibition of cell proliferation. FTA has also been shown to induce apoptosis in cancer cells through the activation of caspases. Additionally, FTA has been shown to modulate immune responses by inhibiting the production of pro-inflammatory cytokines and promoting the production of anti-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

FTA has several advantages for lab experiments, including its high purity and stability. The compound is also readily available and can be synthesized using various methods. However, FTA has some limitations, including its low solubility in water and its potential toxicity. Therefore, caution should be taken when handling the compound, and appropriate safety measures should be implemented.

Future Directions

There are several future directions for the research on FTA. One potential direction is to investigate the compound's potential as a therapeutic agent for various diseases, including cancer and inflammatory disorders. Another direction is to explore the compound's potential as a diagnostic tool for detecting cancer cells. Additionally, further research is needed to understand the compound's mechanism of action and to optimize its synthesis to improve its yield and purity. Finally, the potential environmental impact of FTA should be investigated, particularly its potential toxicity to non-target organisms.

Synthesis Methods

FTA can be synthesized using various methods, including the reaction of 2-aminobenzonitrile with furfural in the presence of thionyl chloride, followed by the reaction with thiosemicarbazide. Another method involves the reaction of 2-(furan-2-yl)-1,3,4-thiadiazole with phenylacryloyl chloride in the presence of triethylamine. The synthesis of FTA has been optimized to improve the yield and purity of the compound.

Scientific Research Applications

FTA has been extensively studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, FTA has been shown to exhibit anticancer, antifungal, and anti-inflammatory activities. The compound has also been investigated for its potential use as a diagnostic tool for detecting cancer cells. In agriculture, FTA has been shown to exhibit insecticidal and herbicidal activities, making it a potential candidate for developing environmentally friendly pesticides. In material science, FTA has been used as a building block for constructing functional materials, such as fluorescent dyes and sensors.

Properties

IUPAC Name

(E)-N-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O2S/c19-13(9-8-11-5-2-1-3-6-11)16-15-18-17-14(21-15)12-7-4-10-20-12/h1-10H,(H,16,18,19)/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDXFCUQWDMFZIN-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)NC2=NN=C(S2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)NC2=NN=C(S2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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